CID 6337003

Description

CID 6337003 is a unique compound registered in the PubChem database, a globally recognized repository for chemical information. For instance, bioactive compounds in PubChem are often characterized by their molecular descriptors (e.g., H-bond donors/acceptors, logP, solubility) and biological activities, as seen in studies analyzing similar compounds . However, due to the absence of direct evidence for this compound, this article will focus on methodologies and frameworks for comparing compounds using analogous PubChem entries and research practices.

Properties

InChI |

InChI=1S/4Al.Ba | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNMLKYRHFLUEAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

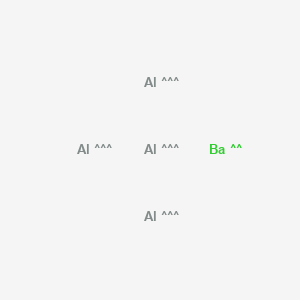

Canonical SMILES |

[Al].[Al].[Al].[Al].[Ba] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Al4Ba | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8065292 | |

| Record name | Aluminum, compd. with barium (4:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8065292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12253-23-5 | |

| Record name | Aluminum, compd. with barium (4:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8065292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of aluminum, compd. with barium (4:1) typically involves the direct combination of high-purity aluminum and barium. The metals are melted together under an inert atmosphere to prevent oxidation. The reaction is carried out at high temperatures, often exceeding 800°C, to ensure complete alloying .

Industrial Production Methods

In industrial settings, the production of this compound may involve more sophisticated techniques such as arc melting or induction melting. These methods allow for precise control over the temperature and atmosphere, ensuring high purity and uniformity of the final product. The molten alloy is then cast into molds and allowed to cool slowly to form the desired intermetallic compound .

Chemical Reactions Analysis

Types of Reactions

CID 6337003 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound is particularly reactive with halogens, forming aluminum halides and barium halides .

Common Reagents and Conditions

Oxidation: Reacts with oxygen to form aluminum oxide and barium oxide.

Reduction: Can be reduced by strong reducing agents such as lithium aluminum hydride.

Substitution: Reacts with halogens like chlorine and bromine to form aluminum chloride and barium chloride

Major Products Formed

Oxidation: Aluminum oxide (Al₂O₃) and barium oxide (BaO).

Reduction: Aluminum and barium metals.

Substitution: Aluminum halides (e.g., AlCl₃) and barium halides (e.g., BaCl₂)

Scientific Research Applications

CID 6337003 has several applications in scientific research:

Chemistry: Used as a precursor for the synthesis of other aluminum and barium compounds.

Materials Science: Investigated for its potential use in high-strength, lightweight materials.

Electronics: Explored for its electrical conductivity properties in composite materials

Catalysis: Acts as a catalyst in certain chemical reactions due to its unique surface properties

Mechanism of Action

The mechanism of action of aluminum, compd. with barium (4:1) involves its ability to interact with various molecular targets. In catalysis, the compound provides active sites for the adsorption and transformation of reactants. In materials science, its unique crystal structure contributes to its mechanical properties, such as high strength and lightweight .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

A systematic comparison of chemical compounds involves evaluating structural, physicochemical, and functional properties. Below is a generalized framework derived from the provided evidence, applicable to CID 6337003 and its analogs.

Structural Similarity

Structural analogs are identified using PubChem’s similarity search tools, which compare molecular fingerprints or SMILES strings. For example:

- Oscillatoxin derivatives (e.g., CID 101283546, CID 185389) share a core scaffold but differ in substituents like methyl groups or hydroxylations, affecting their bioactivity .

- Nrf2 inhibitors (e.g., ChEMBL 1724922 and ChEMBL 1711746) exhibit structural variations in aromatic rings and side chains, leading to differences in binding affinity and selectivity .

Pharmacological and Physicochemical Properties

Key parameters for comparison include:

For instance, higher solubility and moderate logP values correlate with better absorption, as seen in bioactive compounds used in chemotherapy-induced diarrhea (CID) management .

Experimental Validation

Techniques such as LC-ESI-MS and docking studies (Table 5 in ) are used to validate compound interactions. For example:

- Collision-Induced Dissociation (CID) in mass spectrometry helps differentiate structural isomers like ginsenosides .

- Molecular docking predicts binding affinities, as demonstrated in phytochemical studies .

Q & A

Q. How can reproducibility challenges in this compound research be mitigated?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.